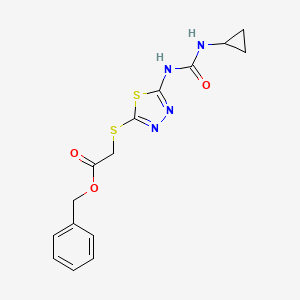

Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate

Description

Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropylurea moiety at position 5 and a benzyl thioacetate group at position 2. The benzyl thioacetate side chain may influence lipophilicity and bioavailability, critical factors in drug design .

Properties

IUPAC Name |

benzyl 2-[[5-(cyclopropylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S2/c20-12(22-8-10-4-2-1-3-5-10)9-23-15-19-18-14(24-15)17-13(21)16-11-6-7-11/h1-5,11H,6-9H2,(H2,16,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZPWSGJSFGTOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropylureido Group: This step involves the reaction of the thiadiazole intermediate with cyclopropyl isocyanate.

Thioester Formation: The final step involves the esterification of the thiadiazole derivative with benzyl 2-mercaptoacetate under suitable conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactions and the use of automated synthesis equipment.

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction of the cyclopropylureido group can lead to the formation of amines.

Substitution: The benzyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or mechanical properties.

Biological Research: It can be used as a probe to study biochemical pathways involving thiadiazole derivatives.

Mechanism of Action

The mechanism of action of Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and cyclopropylureido group could play crucial roles in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Antifungal Potential

- Ev2 compounds with oxadiazole-thiadiazole hybrids showed anti-Candida activity via ergosterol biosynthesis inhibition .

- The target’s thiadiazole core and urea group may similarly disrupt fungal membranes, though its cyclopropyl group could alter potency compared to Ev2’s cyclohexylamine derivatives .

Anticonvulsant Activity

Antimicrobial and Antitumor Prospects

- Ev1 and Ev3-4 compounds lack explicit antimicrobial data, but structural similarity to Ev2 suggests possible activity .

Biological Activity

Benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole scaffold. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. A study indicated that certain thiadiazole derivatives exhibited significant growth inhibition in the NCI-60 cancer cell line panel with GI50 values ranging from 2.02 to 7.82 μM across different cell lines .

Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line Tested | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 3.24 | Apoptosis induction |

| Compound B | HepG2 (Liver) | 5.50 | Cell cycle arrest |

| Compound C | A498 (Kidney) | 6.00 | Inhibition of angiogenesis |

Anticonvulsant Activity

The anticonvulsant properties of thiadiazole derivatives have also been explored. In vivo studies using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrated that certain derivatives provided significant protection against induced seizures. For example, a compound structurally similar to benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate showed an LD50 value significantly lower than that of standard anticonvulsants like valproic acid .

Table 2: Anticonvulsant Activity in Animal Models

| Compound | Model Used | ED50 (mg/kg) | Protection (%) |

|---|---|---|---|

| Compound D | MES | 126.8 | 80 |

| Compound E | PTZ | 100 | 66.67 |

The biological activities of benzyl 2-((5-(3-cyclopropylureido)-1,3,4-thiadiazol-2-yl)thio)acetate can be attributed to several mechanisms:

- GABAergic Modulation : Some thiadiazole derivatives enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Ion Channel Interaction : The compound may interact with voltage-gated ion channels, which is critical in modulating neuronal excitability and preventing seizures.

- Apoptotic Pathways : In cancer cells, these compounds may induce apoptosis through mitochondrial pathways or by activating caspases.

Case Studies

Recent research has focused on the synthesis and evaluation of various thiadiazole derivatives for their biological activities:

- A study by Aliyu et al. demonstrated that a specific thiadiazole derivative showed a protective effect in both MES and PTZ models with minimal toxicity .

- Another investigation revealed that modifications at the thiadiazole ring significantly altered the anticancer activity against various human tumor xenografts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.